![molecular formula C10H10BrNO2 B6163674 methyl 7-bromo-2,3-dihydro-1H-indole-5-carboxylate CAS No. 1632129-36-2](/img/no-structure.png)
methyl 7-bromo-2,3-dihydro-1H-indole-5-carboxylate
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Overview
Description
“Methyl 7-bromo-2,3-dihydro-1H-indole-5-carboxylate” is a chemical compound with the molecular formula C10H8BrNO2 . It is a solid substance and is used in various chemical reactions due to its unique structure .
Synthesis Analysis
The synthesis of indole derivatives, such as “methyl 7-bromo-2,3-dihydro-1H-indole-5-carboxylate”, has been a topic of interest in recent years . Indoles are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and have various biologically vital properties . The investigation of novel methods of synthesis has attracted the attention of the chemical community .Molecular Structure Analysis
The molecular structure of “methyl 7-bromo-2,3-dihydro-1H-indole-5-carboxylate” is characterized by the presence of a bromine atom at the 7th position of the indole ring and a methyl ester group at the 5th position . The presence of these functional groups can significantly influence the chemical properties and reactivity of the molecule.Physical And Chemical Properties Analysis
“Methyl 7-bromo-2,3-dihydro-1H-indole-5-carboxylate” is a solid substance . It has a molecular weight of 254.08 . The compound should be stored in a dry environment at a temperature between 2-8°C .Scientific Research Applications
- Researchers explore their ability to inhibit cancer cell growth, induce apoptosis, and interfere with tumor progression .
- Methyl 7-bromo-2,3-dihydro-1H-indole-5-carboxylate may serve as a scaffold for designing novel antimicrobial agents .
- Further investigation could reveal whether methyl 7-bromo-2,3-dihydro-1H-indole-5-carboxylate has similar effects .
Anticancer Activity
Antimicrobial Properties
Neuroprotective Effects
Photovoltaic Materials
Corrosion Inhibitors
Dyestuff and Colorants
Safety and Hazards
Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 7-bromo-2,3-dihydro-1H-indole-5-carboxylate involves the bromination of 2,3-dihydro-1H-indole-5-carboxylic acid followed by esterification with methyl alcohol.", "Starting Materials": [ "2,3-dihydro-1H-indole-5-carboxylic acid", "Bromine", "Methyl alcohol", "Sulfuric acid", "Sodium hydroxide" ], "Reaction": [ "Step 1: Bromination of 2,3-dihydro-1H-indole-5-carboxylic acid with bromine in the presence of sulfuric acid to yield 7-bromo-2,3-dihydro-1H-indole-5-carboxylic acid.", "Step 2: Neutralization of the reaction mixture with sodium hydroxide.", "Step 3: Esterification of 7-bromo-2,3-dihydro-1H-indole-5-carboxylic acid with methyl alcohol in the presence of sulfuric acid to yield methyl 7-bromo-2,3-dihydro-1H-indole-5-carboxylate." ] } | |
CAS RN |
1632129-36-2 |
Product Name |
methyl 7-bromo-2,3-dihydro-1H-indole-5-carboxylate |
Molecular Formula |
C10H10BrNO2 |
Molecular Weight |
256.1 |
Purity |
95 |
Origin of Product |
United States |
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